molecular formula C16H22ClN3O B13978080 3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride CAS No. 32058-63-2

3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride

Cat. No.: B13978080
CAS No.: 32058-63-2
M. Wt: 307.82 g/mol
InChI Key: DFTVAXKXUJIYQA-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride is a chemical compound with a complex structure that includes a pyridazinone ring, an ethyl group, a phenyl group, and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride typically involves multiple steps, starting with the formation of the pyridazinone ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Dimethylaminoethyl)-4-ethyl-6-phenylpyridazin-3(2H)-one: A structurally similar compound with comparable properties.

    4-Ethyl-6-phenyl-2-(2-dimethylaminoethyl)pyridazin-3(2H)-one: Another related compound with slight variations in the substituents.

Uniqueness

3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

32058-63-2

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-4-ethyl-6-phenylpyridazin-3-one;hydrochloride

InChI

InChI=1S/C16H21N3O.ClH/c1-4-13-12-15(14-8-6-5-7-9-14)17-19(16(13)20)11-10-18(2)3;/h5-9,12H,4,10-11H2,1-3H3;1H

InChI Key

DFTVAXKXUJIYQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN(C1=O)CCN(C)C)C2=CC=CC=C2.Cl

Origin of Product

United States

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